molecular formula C15H13NO B1502719 3-Picoline,4-[(o-methoxyphenyl)ethynyl]-

3-Picoline,4-[(o-methoxyphenyl)ethynyl]-

Cat. No.: B1502719
M. Wt: 223.27 g/mol
InChI Key: PHLUEQRMDWIXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Picoline,4-[(o-methoxyphenyl)ethynyl]- is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 3-position and an ethynyl-linked o-methoxyphenyl group at the 4-position. This compound is structurally related to acetylene-based inhibitors and nonlinear optical materials, with applications in medicinal chemistry (e.g., LpxC inhibitors for Gram-negative bacteria) and materials science . Its synthesis typically involves Sonogashira coupling, as seen in analogous diphenyl acetylene derivatives .

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4-[2-(2-methoxyphenyl)ethynyl]-3-methylpyridine

InChI

InChI=1S/C15H13NO/c1-12-11-16-10-9-13(12)7-8-14-5-3-4-6-15(14)17-2/h3-6,9-11H,1-2H3

InChI Key

PHLUEQRMDWIXQM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C#CC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Diphenyl Acetylene Derivatives (e.g., CHIR-090 Analogues)

  • Structure : Diphenyl acetylene cores with hydroxamic acid termini (e.g., compound 7 in ).
  • Key Differences : The target compound replaces one phenyl group with a 3-picoline moiety, introducing nitrogen-based electronic effects. This substitution may alter solubility and binding affinity in biological systems compared to purely aromatic systems .
  • Synthesis: Both use Sonogashira coupling, but the target compound requires pyridine functionalization, which adds steric challenges compared to benzene derivatives .

Oxazole and Chalcone Derivatives

  • Structure : 4-((5-phenyloxazol-2-yl)ethynyl)benzonitrile () and chalcones with extended π-systems.
  • Optical Properties : The oxazole derivative exhibits a βHRS (hyper-Rayleigh scattering) value of 45 × 10⁻³⁰ cm⁴·statvolt⁻¹, while the target compound’s βHRS is likely higher due to the pyridine ring’s electron-withdrawing nature, though direct data is unavailable. Chalcones with bromophenyl groups show lower βHRS (25 × 10⁻³⁰ cm⁴·statvolt⁻¹) .

Methoxyphenyl-Substituted Heterocycles

Quinoline Derivatives (e.g., 4k in )

  • Structure: 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline.
  • Key Differences : The methoxy group in the target compound is ortho-substituted, reducing steric hindrance compared to para-substituted analogues. This may enhance rotational freedom and intermolecular interactions .
  • Biological Activity: Quinoline derivatives with 4-methoxyphenyl groups exhibit antimicrobial properties, suggesting the target compound could share similar bioactivity if hydroxamic acid groups are incorporated .

Triazole Derivatives ()

  • Structure : 4-(3-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one.
  • Functional Groups: Both compounds feature methoxyphenyl substituents, but the triazole core provides hydrogen-bonding sites absent in the pyridine-based target compound.

Pyridine-Based Analogues

6-(3-Ethoxyphenyl)-picolinic Acid ()

  • Structure : Ethoxy-phenyl-substituted picolinic acid.
  • This affects reactivity in metal coordination (e.g., Zn²⁺ complexes in ) .

Methyl 3-(4-Ethynylphenyl)propanoate ()

  • Structure : Ethynylphenyl group linked to a methyl ester.
  • Solubility : The ester group improves hydrophilicity compared to the target compound’s hydroxamic acid derivatives, which may form stronger hydrogen bonds but lower membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.